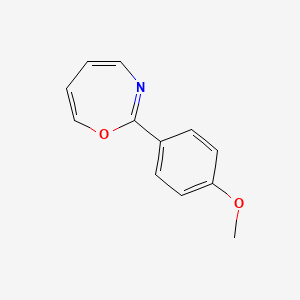
2-(4-Methoxyphenyl)-1,3-oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1,3-oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with an amine and an acid chloride, followed by cyclization to form the oxazepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3-oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions that may include solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
科学研究应用
2-(4-Methoxyphenyl)-1,3-oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Used in the preparation of other chemical compounds and has applications in perfumes and cosmetics.
4-Methoxyphenylacetonitrile: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-(4-Methoxyphenyl)-1,3-oxazepine stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. This structural feature allows for diverse chemical modifications and applications that are not possible with simpler compounds.
属性
CAS 编号 |
90180-43-1 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1,3-oxazepine |
InChI |
InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)12-13-8-2-3-9-15-12/h2-9H,1H3 |
InChI 键 |
MVACDZAOFFODLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


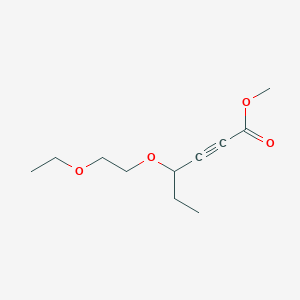
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
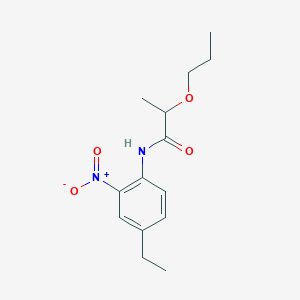
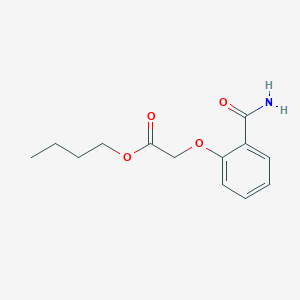
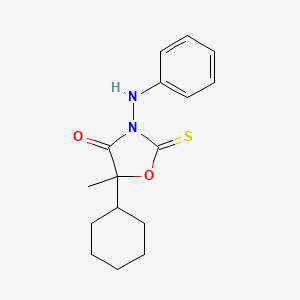


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
